N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide
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Overview
Description
N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound features a unique structure with a 2-methylphenyl group and a 2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through cyclization reactions.
Introduction of the Trimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Coupling with the 2-Methylphenyl Group: This can be achieved through nucleophilic substitution or coupling reactions using catalysts like palladium.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide would depend on its specific interactions with biological targets. It might involve binding to receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- N-(2-methylphenyl)-2-(2,3-dimethyl-1,4-dihydroisoquinolin-1-yl)acetamide
- N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Uniqueness
N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both the 2-methylphenyl and 2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2,3,3-trimethyl-1,4-dihydroisoquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-9-5-8-12-18(15)22-20(24)13-19-17-11-7-6-10-16(17)14-21(2,3)23(19)4/h5-12,19H,13-14H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYROQSLELFTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C3=CC=CC=C3CC(N2C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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